N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings from the literature.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 453.53 g/mol
The presence of the benzo[e][1,2,3]thiadiazine moiety is significant as it contributes to the compound's biological properties. The dioxido group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity : Several derivatives have shown promising cytotoxic effects against various cancer cell lines. The IC50 values for related compounds suggest significant activity; for example, thiazole derivatives exhibit IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations indicate that these compounds interact with key proteins involved in apoptosis through hydrophobic contacts and hydrogen bonding .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds in its class have demonstrated:
- Antibacterial Activity : Some thiazole derivatives have shown effectiveness against Staphylococcus epidermidis, indicating that modifications in the phenyl ring can enhance antibacterial properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the phenyl rings significantly influence biological activity:
- Electron Donating Groups : The presence of electron-donating groups (like methyl groups) at specific positions on the phenyl ring has been linked to increased cytotoxicity and antimicrobial activity .
- Essential Moieties : The thiazole and dioxido groups are crucial for maintaining the biological activity of these compounds. Alterations in these groups can lead to a loss of activity .
Case Study 1: Anticancer Screening
A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to significantly reduce cell viability in treated spheroids compared to controls .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of similar compounds against various bacterial strains. The results indicated that modifications leading to increased lipophilicity enhanced membrane penetration and antibacterial effectiveness .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-16-12-13-20(17(2)14-16)24-22(27)15-26-25-23(18-8-4-3-5-9-18)19-10-6-7-11-21(19)30(26,28)29/h3-14H,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSFRXVMBAXLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.